molecular formula C19H18N2OS2 B3540372 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B3540372
M. Wt: 354.5 g/mol
InChI Key: NLEZACPIUSSIKM-UHFFFAOYSA-N
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Description

“N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide” is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a phenylsulfanyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of the thiazole derivative with chloroacetyl chloride followed by substitution with a phenylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: Products of oxidation.

    Amines: Products of reduction.

    Substituted Thiazoles: Products of substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide” would depend on its specific application. For example:

    Antimicrobial Activity: It may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Phenylsulfanyl Acetamides: Compounds with similar acetamide moieties but different heterocyclic rings.

Uniqueness

“N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives or phenylsulfanyl acetamides.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-2-16-18(14-9-5-3-6-10-14)21-19(24-16)20-17(22)13-23-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEZACPIUSSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide
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N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide
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